Butan-2-yl undecanoate
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Overview
Description
Butan-2-yl undecanoate is an organic compound classified as an ester. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. The chemical structure of this compound consists of a butan-2-yl group attached to an undecanoate group, making it a secondary butyl ester of undecanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butan-2-yl undecanoate can be synthesized through the esterification reaction between butan-2-ol and undecanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl undecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butan-2-ol and undecanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and a catalyst like sodium methoxide.
Major Products Formed
Hydrolysis: Butan-2-ol and undecanoic acid.
Reduction: Butan-2-ol and undecanol.
Transesterification: A new ester and alcohol.
Scientific Research Applications
Butan-2-yl undecanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of butan-2-yl undecanoate involves its hydrolysis in biological systems to release butan-2-ol and undecanoic acid. These products can then interact with various molecular targets and pathways. For example, undecanoic acid may exhibit antimicrobial activity by disrupting microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Butan-2-yl acetate: Another ester with a similar structure but with an acetate group instead of an undecanoate group.
Butan-2-yl butanoate: An ester with a butanoate group, shorter than the undecanoate group.
Butan-2-yl hexanoate: An ester with a hexanoate group, intermediate in chain length between butanoate and undecanoate.
Uniqueness
Butan-2-yl undecanoate is unique due to its longer carbon chain, which can influence its physical properties, such as boiling point and solubility. This longer chain also affects its interactions in biological systems, potentially enhancing its bioactivity compared to shorter-chain esters.
Properties
CAS No. |
55195-22-7 |
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Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
butan-2-yl undecanoate |
InChI |
InChI=1S/C15H30O2/c1-4-6-7-8-9-10-11-12-13-15(16)17-14(3)5-2/h14H,4-13H2,1-3H3 |
InChI Key |
ZLJLKUVRZIIDBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)OC(C)CC |
Origin of Product |
United States |
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